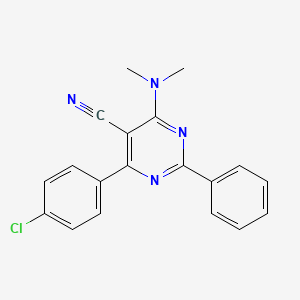
4-(4-Chlorophenyl)-6-(dimethylamino)-2-phenyl-5-pyrimidinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)-6-(dimethylamino)-2-phenyl-5-pyrimidinecarbonitrile, abbreviated as 4CP-6DMA-2P-5PC, is an organic compound composed of four atoms of carbon, four atoms of hydrogen, two atoms of nitrogen, one atom of chlorine, and one atom of oxygen. It is a pyrimidinecarbonitrile, a type of heterocyclic compound, and has a molecular formula of C12H10ClN3O. It is a colorless solid that is soluble in water, ethanol, and other polar solvents. 4CP-6DMA-2P-5PC is used in the synthesis of various pharmaceuticals, as an intermediate in the synthesis of active pharmaceutical ingredients, and for research purposes.
Scientific Research Applications
Spectroscopic Characterization and Theoretical Analysis
DFT/TD-DFT Calculations : The compound has been analyzed using density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations to determine structural parameters, spectroscopic characterization, and nonlinear optical (NLO) properties. Such studies offer insights into the molecular structure, electronic interactions, and potential applications in NLO devices. The analysis also includes natural bond orbital (NBO) analyses to understand intermolecular electronic interactions and stabilization energies, highlighting the compound's potential in biological applications and corrosion inhibition (Nuha Wazzan, Ohoud S. Al-Qurashi, H. Faidallah, 2016).
Anticancer Potential
Ultrasound-Promoted Synthesis : An environmentally friendly, rapid synthesis method using ultrasound has been developed for derivatives of this compound, demonstrating significant in vitro anticancer activities against various human tumor cell lines. This synthesis approach not only highlights the compound's potential as an anticancer agent but also presents a novel, green chemistry method for producing such derivatives (Shailee V. Tiwari, J. Seijas, M. Vázquez-Tato, A. Sarkate, Deepak K. Lokwani, A. P. Nikalje, 2016).
Antimicrobial Activity
Synthesis and Evaluation : Derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. The studies indicate that certain derivatives exhibit promising inhibitory activity against various Gram-positive and Gram-negative bacteria and fungi, suggesting the potential for developing new antimicrobial agents based on this compound (Cherkupally Sanjeeva Reddy, Macherla Vani Devi, Malladi Sunitha, Adki Nagaraj, 2010).
Material Science Applications
Conductance and Solvent Behavior : The conductance and solvent behavior of derivatives have been studied in various solvents and temperatures, providing valuable information about molecular interactions and solvent properties. Such research is crucial for understanding the compound's behavior in different environments, which is essential for its application in material science and engineering (M. Gaware, 2021).
Mechanism of Action
Target of Action
The primary target of 4-(4-Chlorophenyl)-6-(dimethylamino)-2-phenyl-5-pyrimidinecarbonitrile is the histamine H1 receptor . This receptor plays a crucial role in mediating the physiological responses to histamine, a biogenic amine that contributes to various biological processes such as inflammation, gastric acid secretion, and neurotransmission .
Mode of Action
4-(4-Chlorophenyl)-6-(dimethylamino)-2-phenyl-5-pyrimidinecarbonitrile acts as an antagonist at the histamine H1 receptor . It binds to this receptor, blocking the action of endogenous histamine . This blockade leads to temporary relief of the negative symptoms brought on by histamine .
Biochemical Pathways
Given its antagonistic action at the histamine h1 receptor, it likely impacts pathways related toinflammatory responses and neurotransmission .
Result of Action
The molecular and cellular effects of 4-(4-Chlorophenyl)-6-(dimethylamino)-2-phenyl-5-pyrimidinecarbonitrile’s action are likely related to its antagonistic activity at the histamine H1 receptor. By blocking this receptor, the compound can alleviate symptoms associated with histamine-mediated responses , such as inflammation and allergic reactions .
properties
IUPAC Name |
4-(4-chlorophenyl)-6-(dimethylamino)-2-phenylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4/c1-24(2)19-16(12-21)17(13-8-10-15(20)11-9-13)22-18(23-19)14-6-4-3-5-7-14/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOPECUUMRZTJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=C1C#N)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-6-(dimethylamino)-2-phenyl-5-pyrimidinecarbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3,4-Diamino-5-benzoylthieno[2,3-b]thiophen-2-yl)(phenyl)methanone](/img/structure/B2766152.png)
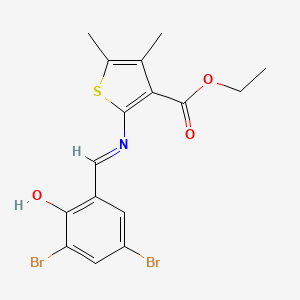
![8-butyl-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2766156.png)
![(Z)-4-(N,N-dipropylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2766157.png)
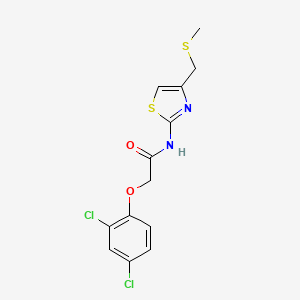
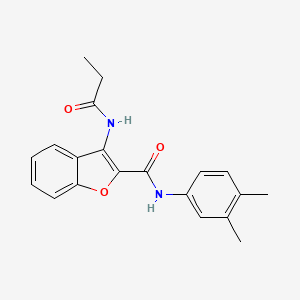
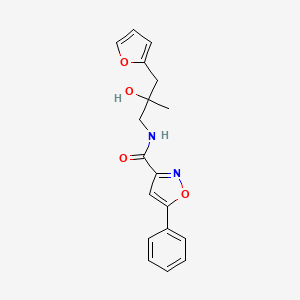
![6-(indoline-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2766167.png)
![5-((4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2766168.png)

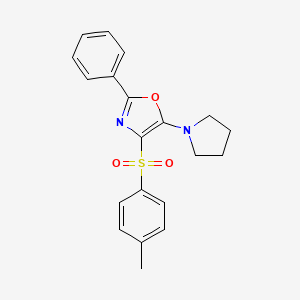
![N-(3-chloro-4-methoxyphenyl)-3-((2,5-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2766171.png)